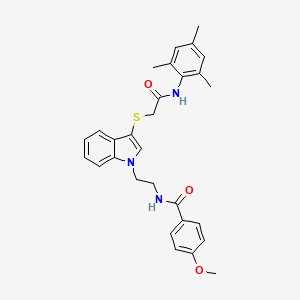

![molecular formula C21H17ClN2O4S B2465008 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate CAS No. 320424-15-5](/img/structure/B2465008.png)

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

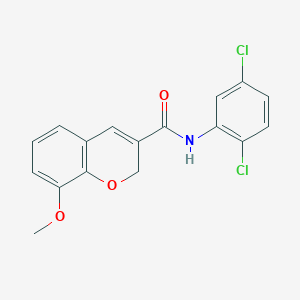

The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate” is a complex organic molecule that contains several functional groups . It has a carbamate group (N-(3-methylphenyl)carbamate), a nitro group (3-nitrobenzyl), and a sulfanyl group (4-chlorophenyl)sulfanyl .

Molecular Structure Analysis

The molecular formula of this compound is C21H17ClN2O4S . It contains a benzyl group substituted with a nitro group and a sulfanyl group, which is further substituted with a chlorophenyl group. The benzyl group is also attached to a carbamate group, which is substituted with a methylphenyl group .Wissenschaftliche Forschungsanwendungen

Bioreductive Prodrug Triggers

4-Nitrobenzyl carbamates, such as the compound , are investigated as triggers for bioreductive prodrugs. These compounds, when reduced to hydroxylamines, can rapidly fragment to release toxic amine-based toxins. Substituent effects on these compounds significantly influence the rate of fragmentation, which is a crucial factor in their efficacy as bioreductive drugs (Hay et al., 1999).

Transparent Polyimides with High Refractive Index

The compound, or derivatives of it, have been used in the synthesis of transparent polyimides. These materials demonstrate high refractive indices and small birefringences, making them suitable for applications requiring transparent materials with excellent optical properties (Tapaswi et al., 2015).

Chemical Reactivity in Antileukemic Activity

In the realm of medicinal chemistry, derivatives of nitrobenzyl carbamates are synthesized for their potential antileukemic activity. The reactivity of these compounds towards model nucleophiles like 4-(4-nitrobenzyl)pyridine is studied to understand their potential therapeutic effects (Anderson & Mach, 1987).

Inhibitory Effects on Microbial Growth

Compounds such as 4-nitrobenzyl phenyl sulfides, structurally similar to the specified chemical, have shown antimicrobial activities. The derivatives with specific substituents like 4-nitrobenzyl and 4-chlorophenyl groups have exhibited strong inhibitory effects against various microbial strains, suggesting their potential in antimicrobial applications (Hatano et al., 2011).

Alkyl 2-Arylsulfanyl-3-Nitroacrylates Synthesis

In the field of organic synthesis, methods have been developed for synthesizing alkyl 2-arylsulfanyl-3-nitroacrylates, which can be transformed into other valuable chemical intermediates. These compounds play a crucial role in various synthetic routes for producing complex organic molecules (Makarenko et al., 2018).

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-(3-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-14-3-2-4-17(11-14)23-21(25)28-13-15-5-10-20(19(12-15)24(26)27)29-18-8-6-16(22)7-9-18/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZFKOYOJZYOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)

![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)

![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)